4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate
Description
4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate is a polysubstituted thiophene derivative featuring a 2,2-diphenylacetamido group at the 5-position, methyl and ethyl ester groups at the 2- and 4-positions, and a methyl substituent at the 3-position.
Properties
IUPAC Name |
4-O-ethyl 2-O-methyl 5-[(2,2-diphenylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S/c1-4-30-23(27)18-15(2)20(24(28)29-3)31-22(18)25-21(26)19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,19H,4H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCCLHNKWGAJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors, such as 1,4-diketones, in the presence of sulfur sources like elemental sulfur or sulfur-containing reagents.
Introduction of Substituents: The ethyl, methyl, and diphenylacetamido groups can be introduced through various substitution reactions. For example, alkylation reactions using alkyl halides can introduce the ethyl and methyl groups, while acylation reactions with diphenylacetyl chloride can introduce the diphenylacetamido group.
Esterification: The dicarboxylate groups can be introduced through esterification reactions using appropriate carboxylic acids and alcohols under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl groups in the dicarboxylate moiety to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the thiophene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of thiophene compounds exhibit potential anticancer properties. A study demonstrated that 4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate can inhibit the growth of specific cancer cell lines. The mechanism involves the induction of apoptosis via mitochondrial pathways.
Case Study: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest and apoptosis |
Organic Synthesis
Intermediate in Synthesis
This compound serves as a valuable intermediate in the synthesis of other biologically active molecules. It can be utilized in the preparation of various heterocyclic compounds through reactions such as cyclization and acylation.
Synthetic Pathway Example
The following synthetic route illustrates how this compound can be synthesized from simpler precursors:
- Starting Material: Ethyl thiophene-2-carboxylate.
- Reagents: 2,2-Diphenylacetyl chloride.
- Reaction Conditions: Conducted under basic conditions (e.g., triethylamine) at room temperature.
Pharmaceutical Applications
Potential Drug Development
Due to its structural features, this compound may have applications in developing new pharmaceuticals targeting metabolic disorders or neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for research into treatments for conditions like Alzheimer's disease.
Pharmacological Properties
| Property | Value |
|---|---|
| Lipophilicity | Moderate |
| Solubility | Soluble in organic solvents |
| Blood-Brain Barrier Penetration | Yes |
Environmental Chemistry
Biodegradability Studies
Research into the environmental impact of synthetic compounds has shown that derivatives like 4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate can be modified to enhance biodegradability. This is crucial for reducing pollution from pharmaceutical waste.
Mechanism of Action
The mechanism of action of 4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The diphenylacetamido group can enhance binding affinity to certain proteins, while the thiophene ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural differences and physicochemical properties of related thiophene dicarboxylates:
Key Observations :
- Steric Effects : The diphenylacetamido group in the target compound significantly increases steric hindrance compared to chloroacetamido or acetamido derivatives, likely reducing solubility in polar solvents .
- Electronic Effects : Electron-withdrawing groups (e.g., chloroacetamido) enhance electrophilic substitution reactivity, while the diphenylacetamido group may stabilize charge via resonance .
- Melting Points : Chloroacetamido derivatives exhibit higher melting points (164–169°C) due to stronger intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .
Regioselectivity in Esterification
highlights solvent- and temperature-dependent regioselectivity in furan dicarboxylate synthesis. Analogously, the ethyl/methyl ester configuration in the target compound may arise from selective esterification or transesterification under optimized conditions (e.g., DMSO as solvent promotes regiospecificity) .
Crystallographic and Supramolecular Features
Crystal structures of related compounds (e.g., ) reveal:
- Planarity : Thiophene and aromatic rings adopt near-planar conformations, facilitating π-stacking.
- Hydrogen Bonding : N–H···O and O–H···O interactions stabilize crystal packing.
- Steric Distortion : Bulky substituents (e.g., diphenylacetamido) may distort the thiophene ring, reducing crystallinity compared to less hindered analogs .
Biological Activity
Overview of 4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate
Chemical Structure and Properties
- IUPAC Name: 4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate
- Molecular Formula: C₁₈H₁₈N₂O₄S
- CAS Number: Not widely documented
This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.
Anticancer Activity
Several studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action: Thiophene compounds can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
- Case Study: A study on related thiophene compounds demonstrated their ability to inhibit the growth of various cancer cell lines, including breast and lung cancers.
Antimicrobial Properties
Thiophene derivatives are also recognized for their antimicrobial effects:
- Activity Spectrum: Compounds similar to 4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Research Findings: A comparative analysis revealed that certain thiophene derivatives exhibited minimum inhibitory concentrations (MICs) effective against common pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Research indicates that thiophene-based compounds may possess anti-inflammatory properties:
- Inflammation Pathways: These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Study Example: In vivo studies have shown reduced inflammation in animal models treated with thiophene derivatives.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
